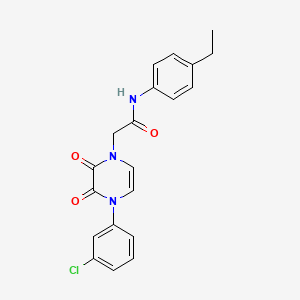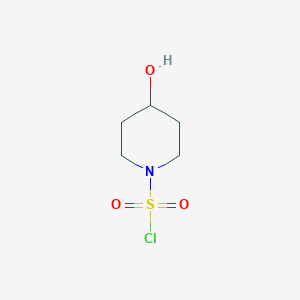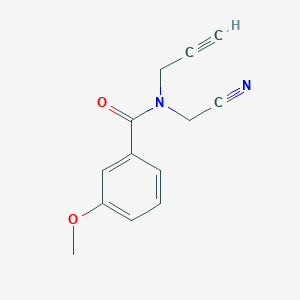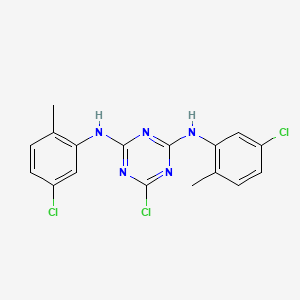![molecular formula C16H22N2O4 B2755106 4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione CAS No. 2034496-18-7](/img/structure/B2755106.png)
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione” is a complex organic molecule that contains a cyclohexene ring, a piperidine ring, and a morpholine dione group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The cyclohexene ring would likely introduce some degree of unsaturation into the molecule, while the piperidine and morpholine rings would add elements of polarity and potential hydrogen bonding .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures could increase its rigidity and potentially its melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Chemical Synthesis : The compound has been studied in the context of synthesizing exo- and endocyclic enamino derivatives, demonstrating its utility in producing various organic compounds through condensation reactions. These reactions often yield products with potential applications in medicinal chemistry and material science (Rubinov, Rubinova, & Lakhvich, 2011).
Structural Studies : Structural analyses of derivatives, including crystal structure examinations, have been performed to understand the molecular configuration, which is essential for designing drugs with specific target interactions. Such studies offer insights into the stereochemistry and physical properties of compounds derived from or related to the chemical (Aydinli, Sayil, & Ibiş, 2010).
Enamine Chemistry : The compound and its derivatives play a role in enamine chemistry, indicating its importance in synthetic organic chemistry for constructing complex molecules. Enamines are versatile intermediates in organic synthesis, and their formation, manipulation, and application in creating biologically active compounds underscore the relevance of such chemicals in research and development (Brown, Damm, Dunitz, Eschenmoser, Hobi, & Kratky, 1978).
Bioactive Compound Synthesis : Research has focused on condensing iminodiacetic acid with various amines under specific conditions to yield piperazine-2,6-dione derivatives. Such compounds have been evaluated for their anticancer activity, suggesting the potential of derivatives of the original compound for therapeutic applications (Kumar, Kumar, Roy, & Sondhi, 2013).
Applications in Drug Discovery and Material Science
Drug Discovery : The structural modification and synthesis of analogs based on the original compound provide a foundation for discovering new therapeutic agents. The ability to inhibit specific enzymes or interact with biological targets makes these derivatives valuable in the development of drugs for treating various diseases (Hartmann, Batzl, Pongratz, & Mannschreck, 1992).
Material Science : Beyond biomedical applications, the synthesis and manipulation of compounds related to "4-(1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)morpholine-3,5-dione" contribute to material science, particularly in creating polymers and other materials with specific properties. These advancements pave the way for developing new materials with applications in various industries.
Wirkmechanismus
Target of Action
A similar compound, “4-morpholin-4-yl-piperidine-1-carboxylic acid [1- (3-benzenesulfonyl-1-propyl-allylcarbamoyl)-2-phenylethyl]-amide”, is known to targetCathepsin F , a cysteine protease involved in protein degradation and processing .
Mode of Action
It is suggested that it might be used as a functionalized cereblon ligand for the development of thalidomide-based protacs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by tagging specific proteins for degradation .
Biochemical Pathways
Given its potential use in protacs, it may be involved in the ubiquitin-proteasome pathway, which is responsible for protein degradation .
Result of Action
If it is indeed used in protacs, its action would result in the degradation of specific target proteins .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c19-14-10-22-11-15(20)18(14)13-6-8-17(9-7-13)16(21)12-4-2-1-3-5-12/h1-2,12-13H,3-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMOUDKTHWENMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(CC2)N3C(=O)COCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2755025.png)
![2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B2755028.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2755029.png)




![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)
![4,5-dimethyl-6-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2755038.png)


![2-{[1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)
